Cas no 1021220-48-3 (2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide)

2-Propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide is a synthetic organic compound featuring a piperazine sulfonamide core linked to a pentanamide moiety via a propyl spacer. Its structure incorporates a pyridinyl group, enhancing potential binding interactions in biological systems. The compound's sulfonamide functionality may confer stability and solubility, while the amide linkage provides structural rigidity. Such derivatives are often explored for their pharmacological properties, particularly in targeting receptor modulation or enzyme inhibition. The presence of both polar (sulfonamide, pyridine) and hydrophobic (propyl, pentanamide) regions suggests balanced physicochemical properties, making it a candidate for further investigation in medicinal chemistry or biochemical applications.
2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide structure
1021220-48-3 structure
Product Name:2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide
CAS No:1021220-48-3
MF:C20H34N4O3S
MW:410.57396364212
CID:6205823
PubChem ID:42438447
Update Time:2025-10-28

2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide
    • SR-01000922162-1
    • SR-01000922162
    • 2-propyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pentanamide
    • F5315-0003
    • 1021220-48-3
    • VU0641517-1
    • AKOS024506244
    • 2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide
    • Inchi: 1S/C20H34N4O3S/c1-3-8-18(9-4-2)20(25)22-12-7-17-28(26,27)24-15-13-23(14-16-24)19-10-5-6-11-21-19/h5-6,10-11,18H,3-4,7-9,12-17H2,1-2H3,(H,22,25)
    • InChI Key: GUISYDBASCPHAJ-UHFFFAOYSA-N
    • SMILES: S(CCCNC(C(CCC)CCC)=O)(N1CCN(C2C=CC=CN=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 410.23516213g/mol
  • Monoisotopic Mass: 410.23516213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 11
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 91Ų

2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5315-0003-2μmol
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Additional information on 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide

Introduction to Compound with CAS No. 1021220-48-3 and Product Name: 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide

The compound with the CAS number 1021220-48-3 and the product name 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The intricate architecture of this molecule, featuring a pyridin-2-yl group and a piperazin-1-yl moiety, suggests a multifaceted interaction with biological targets, making it a subject of considerable interest in current research.

Recent studies have highlighted the importance of piperazine derivatives in the development of therapeutic agents due to their ability to modulate various biological pathways. The presence of the sulfonyl group in the molecular structure of this compound enhances its pharmacological properties, potentially enabling it to interact with enzymes and receptors in a highly specific manner. This specificity is crucial for developing drugs with improved efficacy and reduced side effects.

The pyridin-2-yl substituent further contributes to the compound's pharmacological profile by facilitating binding to specific targets. Pyridine-based compounds are well-documented for their role in central nervous system (CNS) drug development, where they often serve as key pharmacophores. The combination of these features in 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide positions it as a promising candidate for further exploration in the treatment of neurological and psychiatric disorders.

In the realm of drug discovery, the synthesis and characterization of novel compounds like this one are essential for identifying new therapeutic opportunities. The molecular design of 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide reflects a deep understanding of structural requirements that optimize biological activity. The use of advanced synthetic methodologies has enabled researchers to construct this complex molecule with high precision, allowing for detailed structural analysis and functional evaluation.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for further derivatization. By modifying specific functional groups, researchers can explore a wide range of pharmacological activities. For instance, altering the sulfonyl group or the pyridin-2-yl moiety could lead to new compounds with enhanced binding affinity or altered metabolic stability. Such modifications are critical for optimizing drug candidates for clinical use.

Current research in medicinal chemistry increasingly emphasizes the importance of computational methods in drug design. Molecular modeling techniques have been instrumental in predicting the binding interactions of 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide with target proteins. These simulations provide valuable insights into how the compound's structure translates into biological activity, guiding experimental efforts toward more effective drug candidates.

The compound's potential applications extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying enzyme mechanisms and receptor interactions. By understanding how this molecule interacts with biological systems, researchers can gain insights into disease pathways and develop more targeted interventions.

Moreover, the synthesis of 2-propyl-N-(3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}propyl)pentanamide has demonstrated the feasibility of constructing complex molecules with high functional density. This achievement underscores the progress being made in synthetic chemistry, which is essential for meeting the growing demand for novel therapeutic agents.

In conclusion, the compound with CAS No. 1021220-48-3 and product name 2-propyl-N-(3-{[4-(pyridin-2-y l)piperazin -1 -y l]sulfony l}prop y l)pentanam ide represents a significant contribution to pharmaceutical chemistry. Its complex molecular structure, featuring key pharmacophores such as the pyridin -2 -y l group and the sulfony l group, positions it as a promising candidate for further exploration in drug development. The ongoing research into this compound highlights its potential to address unmet medical needs and underscores the importance of innovative approaches in medicinal chemistry.

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